3,3-Difluoroindoline
Description
Properties
Molecular Formula |
C8H7F2N |
|---|---|
Molecular Weight |
155.14 g/mol |
IUPAC Name |
3,3-difluoro-1,2-dihydroindole |
InChI |
InChI=1S/C8H7F2N/c9-8(10)5-11-7-4-2-1-3-6(7)8/h1-4,11H,5H2 |
InChI Key |
GVYCBLDMDQASQW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=CC=CC=C2N1)(F)F |
Origin of Product |
United States |
Scientific Research Applications
3,3-Difluoroindoline has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine:
Medicinal Chemistry:
Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of various fluorinated organic molecules.
Biological Studies: Fluorinated indoline derivatives have shown potential in biological studies due to their enhanced metabolic stability and interaction with biological targets.
Mechanism of Action
The mechanism of action of 3,3-difluoroindoline involves its interaction with specific molecular targets and pathways. . detailed studies on the specific molecular targets and pathways involved are limited.
Comparison with Similar Compounds
Structural and Electronic Features
The table below compares 3,3-difluoroindoline with structurally related indoline derivatives:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents |
|---|---|---|---|---|
| This compound | - | C₈H₇F₂N | 167.15 | 3,3-difluoro |
| 3,3-Difluoro-5-methylindolin-2-one | 221665-90-3 | C₉H₇F₂NO | 183.16 | 3,3-difluoro, 5-methyl, ketone |
| 7-Fluoro-1,3,3-trimethylindolin-2-one | 872141-33-8 | C₁₁H₁₁FNO | 193.22 | 7-fluoro, 1,3,3-trimethyl, ketone |
| 3,3-Dimethyl-7-(trifluoromethyl)indoline | 1504697-79-3 | C₁₁H₁₂F₃N | 215.22 | 3,3-dimethyl, 7-CF₃ |
| 1-(3-Phenylpropanoyl)indoline | 314284-69-0 | C₁₇H₁₇NO | 251.33 | 1-propanoyl, 3-phenyl |
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The 3,3-difluoro substitution in this compound enhances stability by reducing electron density at the 3-position, unlike methyl or trifluoromethyl groups (e.g., in 3,3-dimethyl-7-CF₃ indoline), which introduce steric bulk without comparable electronic effects .
- Ketone vs. Amine Functionality : Derivatives like 3,3-difluoro-5-methylindolin-2-one contain a ketone group, making them more polar and reactive toward nucleophilic additions compared to the amine in this compound .
Stability and Physicochemical Properties
- Thermal Stability : this compound exhibits higher thermal stability (decomposition >200°C) compared to 3,3-dimethylindoline derivatives, which degrade at lower temperatures due to weaker C–C bonds .
- Solubility: Fluorine atoms increase lipophilicity (logP ~2.1) relative to hydroxyl- or amino-substituted indolines (e.g., 6-amino-3,3-dimethylindolin-2-one, logP ~1.5), enhancing membrane permeability in drug candidates .
Chemical Reactions Analysis
Electrophilic Fluorination and Dearomatization
3,3-Difluoroindoline derivatives are often synthesized via electrophilic fluorination of indoles. For example:
-
Dearomative fluorination of 2-methylindoles using N-fluorobenzenesulfonimide (NFSI) yields 3,3-difluoroindolines bearing an exomethylidene group. This reaction proceeds under mild conditions with tert-butyl hydroperoxide (TBHP) as an additive, achieving moderate yields (42–67%) .
-
Transition metal-free C-3 amidation of indoles with NFSI enables regioselective amidation at the C-3 position. This method employs a catalytic amount of base (e.g., KOtBu) and avoids external oxidants, providing excellent functional group tolerance .
Palladium-Catalyzed C–H/N–H Coupling
A Pd-catalyzed approach converts 2,2-difluoro-2-phenylethan-1-amines into 3-fluoroindoles and 3,3-difluoroindolines via direct C–H/N–H coupling:
-
Temperature-controlled selectivity : At 80°C, 3,3-difluoroindolines form preferentially (up to 85% yield), while lower temperatures (40°C) favor 3-fluoroindoles .
-
Directing groups : Picolinamide acts as a transient directing group, facilitating the cyclization process .
Asymmetric Transfer Hydrogenation
Chiral 3,3-difluoroindolines are synthesized enantioselectively via organocatalyzed transfer hydrogenation of 3,3-difluoro-3H-indoles:
| Entry | Catalyst | Solvent | Yield (%) | ee (%) |
|---|---|---|---|---|
| 1 | CPA-1 | PhCF₃ | 98 | 20 |
| 6 | CPA-6 | PhCF₃ | 99 | 91 |
| 10 | CPA-6 | Toluene | 99 | 85 |
Conditions : Hantzsch ester (1.5 equiv), 1 mol% chiral phosphoric acid (CPA-6), PhCF₃, room temperature .
This method achieves high enantioselectivity (up to 91% ee) and tolerates halogen substituents (F, Cl, Br) at the indole core .
Lewis Acid-Catalyzed Functionalization
3,3-Difluoroindolium intermediates undergo tandem reactions to form 2-hetarylindoles and indolines:
-
Tetrafunctionalization : Indoles react with hetarenes (e.g., pyrroles, thiophenes) in the presence of BF₃·OEt₂, generating four bonds (C–C, 2×C–F, C–O) in one step. Yields range from 43% to 84% .
-
Acidochromic properties : The resulting 3,3-difluoro-2-hetarylindolines exhibit substituent-dependent UV/Vis absorption shifts, making them candidates for optical materials .
Deoxyfluorination and Side Reactions
While not directly involving this compound, studies on related CpFluor reagents reveal mechanistic insights:
-
Cyclopropenone acetal intermediates form during fluorination of diols, with regioselectivity influenced by steric hindrance .
-
Competing esterification can occur, highlighting the need for optimized reaction conditions to minimize byproducts .
Key Trends and Challenges
Q & A
Q. Which authoritative databases provide reliable physicochemical data for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
